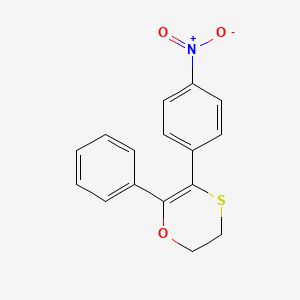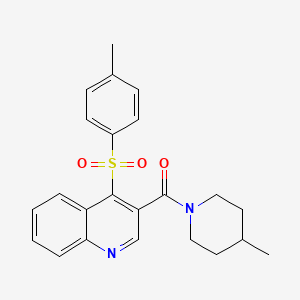
4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that features a piperidine ring, a tosyl group, and a quinoline moiety
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing novel compounds and characterizing their structures and properties. For instance, studies have detailed the synthesis of new derivatives through condensation reactions, highlighting the importance of these methods in creating compounds with potential applications in materials science and medicinal chemistry. DFT calculations and spectroscopic methods are commonly used to elucidate the structures and electronic properties of these novel compounds, providing a foundation for further applications in chemical sensors, pharmaceuticals, and materials engineering (Halim & Ibrahim, 2017).
Optical and Electronic Properties
Some research has investigated the optical and electronic properties of compounds, exploring their potential in nonlinear optical (NLO) applications and as chemosensors. These studies involve examining the absorption spectra, fluorescence, and NLO properties, which are crucial for applications in photonic devices, sensors, and information processing technologies. The relationship between molecular structure and NLO activity, for instance, is explored through crystal growth and characterization studies (Revathi et al., 2018).
Catalytic Mechanisms and Chemical Reactions
Research into the catalytic mechanisms and chemical reactions of related compounds includes examining their role in oxidation-reduction reactions, hydrogenation processes, and electrochemical reactions. These studies are fundamental for developing new catalysts and understanding the mechanisms of chemical transformations, with implications for pharmaceutical synthesis, industrial chemistry, and environmental technology. For example, the study of quinoprotein methanol dehydrogenase provides insights into the role of cofactors like Ca2+ in enzymatic reactions, relevant for bioengineering and enzymatic catalysis research (Zheng & Bruice, 1997).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the quinoline ring is formed through a Skraup synthesis, which involves heating the aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from 4-methylpiperidine.
Coupling Reaction: The final step involves coupling the piperidine derivative with the tosylquinoline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of new ligands in coordination chemistry.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
- Investigated for its potential activity against certain biological targets, such as enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 4-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPIPERIDINE-1-CARBONYL)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, while the piperidine ring can enhance binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature the quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Uniqueness:
- The combination of the piperidine ring, tosyl group, and quinoline moiety in a single molecule is unique and offers a distinct set of chemical properties and potential applications.
- The presence of the tosyl group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-16-7-9-18(10-8-16)29(27,28)22-19-5-3-4-6-21(19)24-15-20(22)23(26)25-13-11-17(2)12-14-25/h3-10,15,17H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFRSXJSJFAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)
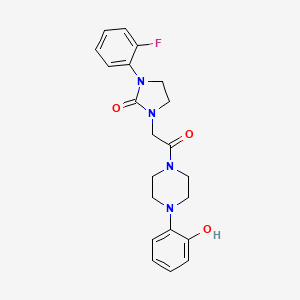
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2728237.png)
![4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2728238.png)

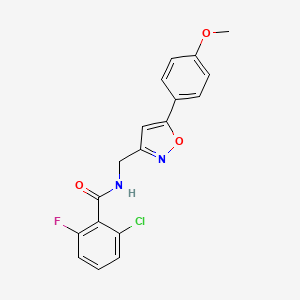
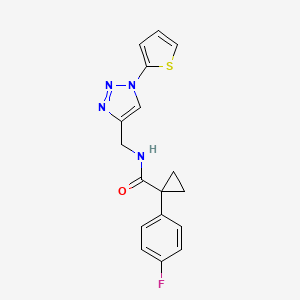
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2728246.png)
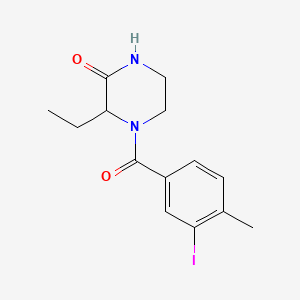
![N'-(3-chloro-4-methoxyphenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2728249.png)
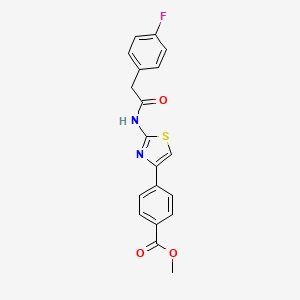
![N2-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine](/img/structure/B2728251.png)
